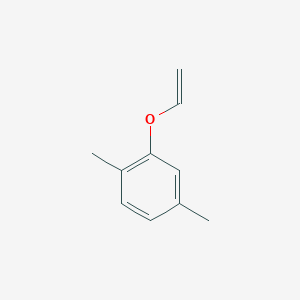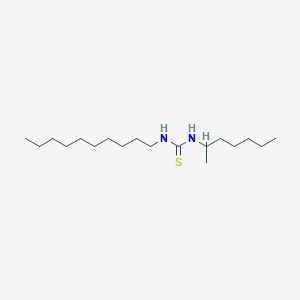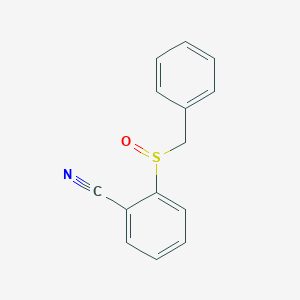
2-Azetidinone, 1-cyclooctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-cyclooctyl- is a derivative of azetidinone, a class of compounds known for their β-lactam ring structure. This compound is characterized by a four-membered lactam ring with a cyclooctyl group attached to the nitrogen atom. Azetidinones are significant in medicinal chemistry due to their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclooctyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This reaction is a [2+2] cycloaddition between a ketene and an imine, forming the β-lactam ring. The reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclooctyl- often employs microwave irradiation to expedite the reaction process. This method is considered greener and more efficient compared to conventional methods, offering higher yields and shorter reaction times . The reaction typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 1-cyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the β-lactam ring to β-amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include β-amino acids, β-amino alcohols, and various substituted azetidinones .
Applications De Recherche Scientifique
2-Azetidinone, 1-cyclooctyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-cyclooctyl- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . Additionally, the compound may inhibit cholesterol absorption in the intestine by targeting cholesterol transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: Contain a β-lactam ring and are widely used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe infections.
Uniqueness
2-Azetidinone, 1-cyclooctyl- is unique due to its specific cyclooctyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other β-lactam compounds .
Propriétés
Numéro CAS |
62665-00-3 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-cyclooctylazetidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2 |
Clé InChI |
UIIBLOWMTUMOJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)N2CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)


![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)

![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


